N-Tritylaniline
Overview
Description
N-Tritylaniline, also referred to as 4-Tritylaniline or p-Tritylaniline, is an organic compound with the molecular formula C25H21N . It is a white powder that is highly stable and soluble in organic solvents.
Synthesis Analysis
N-Tritylaniline can be synthesized via a modified literature procedure . It has been used in the preparation of 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .Molecular Structure Analysis
The molecular weight of N-Tritylaniline is 335.44 . Its linear formula is (C6H5)3CC6H4NH2 . The InChI key is XYHDHXBLSLSXSR-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving N-Tritylaniline are not detailed in the search results, it’s worth noting that this compound has been used in various scientific research and industrial applications.Physical And Chemical Properties Analysis
N-Tritylaniline is a white powder. It has a melting point of 255-257 °C (lit.) . It is highly stable and soluble in organic solvents.Scientific Research Applications
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Organic Synthesis
- N-Tritylaniline is used as a building block in organic synthesis .
- It is used in the preparation of 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .
- It is also used in the synthesis of bis-4,4-[6-chloro-N-(4-tritylphenyl)-[1,3,5]triazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene, a novel fluorophore with potential application as an optical brightener .
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Polymer Science
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Mass Spectrometry
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Preparation of Fluorophores
Safety And Hazards
properties
IUPAC Name |
N-tritylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGSRKHZQYWJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196281 | |
Record name | N-Tritylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tritylaniline | |
CAS RN |
4471-22-1 | |
Record name | N-Tritylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Tritylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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